molecular formula C10H16BClO B14675211 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene CAS No. 37490-50-9

7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene

Cat. No.: B14675211
CAS No.: 37490-50-9
M. Wt: 198.50 g/mol
InChI Key: PDKKLCTZRUMOSD-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-3-methoxy-3-borabicyclo[331]non-6-ene is an organoboron compound known for its unique structure and reactivity This compound features a boron atom integrated into a bicyclic framework, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene typically involves the hydroboration of 3-methoxy-7-chloromethyl-3-borabicyclo[3.3.1]non-6-ene. This process can be carried out using diborane or tetraethyldiborane as the hydroborating agents. The reaction conditions are crucial, with the boron atom adding at specific positions depending on the reagent used .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up requiring careful control of reaction conditions to ensure yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:

    Hydroboration: Addition of boron to unsaturated bonds.

    Substitution: Replacement of the chloromethyl group with other substituents.

    Oxidation and Reduction: Modifying the oxidation state of the boron atom.

Common Reagents and Conditions

Common reagents include diborane, tetraethyldiborane, and other boron-containing compounds. Reaction conditions often involve solvents like tetrahydrofuran (THF) and controlled temperatures to facilitate specific transformations .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, hydroboration can yield 1-boraadamantane derivatives, which are of significant interest in organic synthesis .

Scientific Research Applications

7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as hydroboration and substitution. The specific pathways and molecular targets depend on the nature of the reactions it undergoes .

Properties

CAS No.

37490-50-9

Molecular Formula

C10H16BClO

Molecular Weight

198.50 g/mol

IUPAC Name

7-(chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C10H16BClO/c1-13-11-5-8-2-9(6-11)4-10(3-8)7-12/h3,8-9H,2,4-7H2,1H3

InChI Key

PDKKLCTZRUMOSD-UHFFFAOYSA-N

Canonical SMILES

B1(CC2CC(C1)C=C(C2)CCl)OC

Origin of Product

United States

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